molecular formula C11H15NO B13600904 2-(Piperidin-2-yl)phenol

2-(Piperidin-2-yl)phenol

Cat. No.: B13600904
M. Wt: 177.24 g/mol
InChI Key: ONKAJIAJCAUAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group Piperidine is a six-membered heterocyclic amine, and phenol is a benzene ring with a hydroxyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form piperidinones.

    Substitution: The hydroxyl group on the phenol can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Piperidinones

    Substitution: Halogenated phenols

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)phenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. For example, piperidine derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the phenol group.

    Phenol: Lacks the piperidine ring.

    2-(Piperidin-4-yl)phenol: Similar structure but with the piperidine ring attached at a different position.

Uniqueness: 2-(Piperidin-2-yl)phenol is unique due to the specific positioning of the piperidine ring and phenol group, which can influence its reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-piperidin-2-ylphenol

InChI

InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2

InChI Key

ONKAJIAJCAUAQG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.